3,5-dimethylphenol
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Overview
Description
3,5-Dimethylphenol, also known as 3,5-xylenol, is an organic compound with the molecular formula C8H10O. It is a type of phenol where two methyl groups are substituted at the 3rd and 5th positions of the benzene ring. This compound is a white to orange crystalline solid with a strong “cresylic” odor . It is used in various industrial applications due to its chemical properties.
Preparation Methods
3,5-Dimethylphenol can be synthesized through several methods:
Catalytic Demethylation of Isophorone: This method involves the catalytic demethylation of isophorone in the gas phase in the presence of a metal or metal alloy as a catalyst.
Alkylation of Phenol: Another method involves the alkylation of phenol with methyl iodide or n-bromobutane under specific conditions.
Extraction from Mixed Industrial Xylenols: This involves collecting mixed industrial xylenols, followed by rectification, alkylation, and crystallization separation reactions.
Chemical Reactions Analysis
3,5-Dimethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form methylated cyclohexanols.
Substitution: The hydroxyl group in this compound can undergo nucleophilic substitution reactions to form esters, ethers, and amides.
Common reagents used in these reactions include oxidizing agents like peroxides, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,5-Dimethylphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-dimethylphenol involves its interaction with specific molecular targets. As a phenol, it can disrupt cell membranes by binding to certain proteins on the cell membrane, leading to leakage of cellular contents . This property makes it effective as an antimicrobial agent.
Comparison with Similar Compounds
3,5-Dimethylphenol is similar to other methylated phenols, such as:
2,6-Dimethylphenol:
3,4-Dimethylphenol: This compound has methyl groups at the 3rd and 4th positions of the benzene ring.
Compared to these compounds, this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and applications.
Properties
Molecular Formula |
C16H20O2 |
---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
3,5-dimethylphenol |
InChI |
InChI=1S/2C8H10O/c2*1-6-3-7(2)5-8(9)4-6/h2*3-5,9H,1-2H3 |
InChI Key |
VSSZKXRAUHZJFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C.CC1=CC(=CC(=C1)O)C |
Origin of Product |
United States |
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